2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a thiazole ring, an oxadiazole ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . The presence of these heterocycles, along with the phenyl and trifluoromethyl groups, would have a significant impact on the molecule’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the heterocycles might increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
Anticancer Potential
The compound's derivatives have been designed and synthesized for their potential application in cancer treatment. Some derivatives exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These activities were evaluated through various assays, indicating their potential in cancer therapy (Ravinaik et al., 2021), (Yakantham et al., 2019), (Faheem, 2018).
Antimicrobial and Antitubercular Activity
The compound's derivatives have shown promising results in antimicrobial and antitubercular studies. They demonstrated moderate to significant antibacterial, antifungal, and antitubercular activities, with some compounds showing higher activities than standard drugs (G. V. Suresh Kumar et al., 2013), (Gul et al., 2017).
Application in Organic Light Emitting Diodes (OLEDs)
Derivatives of the compound have been used in the development of organic light-emitting diodes. These derivatives served as ligands in iridium complexes that displayed high photoluminescence and electroluminescence efficiencies. This makes them suitable for application in OLED devices, indicating their utility in electronic and display technologies (Jin et al., 2014), (Jing et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3OS2/c20-19(21,22)14-8-4-5-12(9-14)10-28-18-25-24-16(26-18)15-11-27-17(23-15)13-6-2-1-3-7-13/h1-9,11H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUMITGITIOPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128177 | |
Record name | 2-(2-Phenyl-4-thiazolyl)-5-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338760-64-8 | |
Record name | 2-(2-Phenyl-4-thiazolyl)-5-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338760-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Phenyl-4-thiazolyl)-5-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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